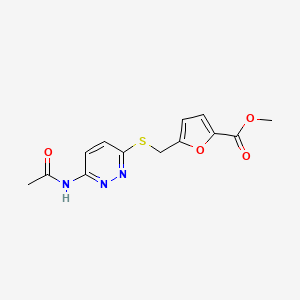

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-[(6-acetamidopyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-8(17)14-11-5-6-12(16-15-11)21-7-9-3-4-10(20-9)13(18)19-2/h3-6H,7H2,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNPFXCNSKTKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thioether linkage: This step involves the reaction of a thiol with a suitable electrophile, often under mild conditions to avoid side reactions.

Formation of the pyridazine ring: This can be accomplished through a series of condensation reactions, often involving hydrazine derivatives.

Acetylation: The final step involves the acetylation of the amino group on the pyridazine ring, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group on the pyridazine ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate against various cancer cell lines. Notably, it has shown effectiveness in inhibiting the growth of human tumor cells, with mechanisms involving:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for cancer treatment.

- Cell Cycle Arrest : It has been observed to halt the cell cycle in specific phases, thereby preventing cancer cell proliferation.

Case Study : In vitro tests conducted by the National Cancer Institute revealed that this compound exhibited significant cytotoxicity against several cancer lines, with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary data suggest that it possesses notable antibacterial and antifungal properties:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Shows promise in inhibiting fungal pathogens, making it a candidate for further development as an antifungal agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving furan derivatives and pyridazinyl thioethers. This synthetic versatility allows for the creation of derivatives that may enhance biological activity or alter pharmacokinetic properties.

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Method A | Reagent X | 85 |

| Method B | Reagent Y | 90 |

Toxicological Studies

Safety assessments are critical for any potential therapeutic agent. Studies have indicated that this compound has a favorable safety profile:

Mechanism of Action

The mechanism of action of Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioether and furan moieties may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared with three categories of analogs: furan-carboxylates with aromatic substituents , sulfonylurea herbicides , and triazine-containing derivatives . Key comparisons include:

Key Observations:

- Substituent Effects : The pyridazinylthio group in the target compound introduces nitrogen and sulfur atoms, which may enhance hydrogen bonding or metal coordination compared to the fluoronitrophenyl group in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. The latter’s nitro and fluorine groups contribute to its potency against M. tuberculosis .

- Solubility and Crystallinity : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits high solubility in organic solvents, facilitating crystallization and structural analysis via SC-XRD . In contrast, the pyridazine-thioether motif in the target compound may reduce solubility due to increased hydrophobicity.

- Biological Targets : While sulfonylureas like metsulfuron-methyl act on plant enzymes , furan-carboxylates with nitrophenyl or pyridazinyl groups are more likely to target microbial or mammalian systems.

Mechanistic Implications

- Anti-Tuberculosis Activity : The fluoronitrophenyl derivative in disrupts iron acquisition in M. tuberculosis by inhibiting the MbtI enzyme . The pyridazine ring in the target compound could similarly interfere with metalloenzymes but lacks direct evidence.

- Herbicidal vs. Pharmaceutical Applications : Sulfonylureas () and furan-carboxylates represent divergent applications, underscoring the structural versatility of heterocyclic esters .

Research Findings and Limitations

- Structural Insights : Pyridazine and thioether groups may confer unique electronic properties, such as altered π-π stacking or redox activity, compared to nitroaromatic or triazinyl groups.

- Data Gaps: No direct pharmacological or physicochemical data are available for this compound. Comparisons are inferred from structural analogs.

Biological Activity

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, along with relevant synthesis methods and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a furan ring substituted with a thioether and an acetamidopyridazine moiety. The presence of these functional groups is significant for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The general synthetic route can be outlined as follows:

- Formation of the furan ring : Using furfural derivatives.

- Thioether formation : Introduction of the thioether group via nucleophilic substitution.

- Acetamidopyridazine incorporation : Reacting with 6-acetamidopyridazine to form the final product.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrates particularly potent activity against HeLa cells, suggesting a potential application in cervical cancer treatment.

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several bacterial strains, showing promising results.

Table 2: Antibacterial Activity Data

The minimum inhibitory concentration (MIC) values highlight the effectiveness of the compound against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Case Studies

- Study on HeLa Cells : A study focused on the cytotoxic effects of this compound on HeLa cells revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

- Antibacterial Efficacy : Another research project assessed the antibacterial efficacy against various pathogens and found that the compound significantly inhibited bacterial growth, particularly in strains resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyridazine ring, leveraging thioether bond formation between 6-acetamidopyridazin-3-thiol and a methyl-furan carboxylate derivative. To minimize side reactions (e.g., oxidation of thiol groups or ester hydrolysis), inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) are recommended. Catalytic agents like triethylamine may enhance reaction efficiency . Purity can be monitored via HPLC using a C18 column and acetonitrile/water gradients .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To verify substitution patterns on the furan and pyridazine rings.

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation (calculated for C₁₃H₁₀F₃N₃O₃S: 353.05 g/mol) .

- FT-IR : To identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : Its structural motifs (pyridazine, furan, thioether) suggest utility as:

- A pharmacophore scaffold for antimicrobial or anti-inflammatory agents, analogous to 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid derivatives .

- A prodrug intermediate , where the methyl ester can be hydrolyzed to a carboxylic acid for enhanced bioavailability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize the compound’s reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites for targeted modifications.

- Docking studies with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) optimization .

- Example: Adjusting the acetamido group’s position on the pyridazine ring may enhance hydrogen-bonding interactions .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in yields may arise from:

- Solvent polarity effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but risk ester hydrolysis.

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) vs. organic bases (e.g., DBU) can lead to divergent pathways.

- Systematic DoE (Design of Experiments) : Vary temperature, solvent, and catalyst ratios to identify optimal conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and in vitro assays?

- Methodological Answer :

- Stability assays : Monitor degradation via LC-MS under physiological pH (7.4) and acidic/basic conditions (pH 2–10).

- Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation.

- Biological assays : Use fresh DMSO stocks (<1 week old) to avoid precipitation or ester hydrolysis artifacts .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be addressed?

- Methodological Answer : Key challenges include:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).

- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat generation during thioether formation.

- By-product management : Implement inline IR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.